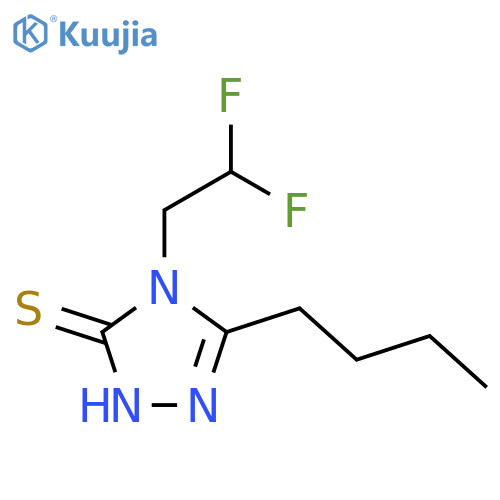Cas no 2137622-39-8 (3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione)

2137622-39-8 structure
商品名:3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione
CAS番号:2137622-39-8
MF:C8H13F2N3S
メガワット:221.270726919174
CID:5298152
3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione 化学的及び物理的性質
名前と識別子
-
- 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
- 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione, 5-butyl-4-(2,2-difluoroethyl)-2,4-dihydro-
-
- インチ: 1S/C8H13F2N3S/c1-2-3-4-7-11-12-8(14)13(7)5-6(9)10/h6H,2-5H2,1H3,(H,12,14)
- InChIKey: YIBSXIKBQLEJDO-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(CCCC)N1CC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 243
- トポロジー分子極性表面積: 59.7
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782167-0.1g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
| Enamine | EN300-782167-0.25g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
| Enamine | EN300-782167-1.0g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 1.0g |
$1299.0 | 2024-05-22 | |
| Enamine | EN300-782167-0.5g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
| Enamine | EN300-782167-10.0g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 10.0g |
$5590.0 | 2024-05-22 | |
| Enamine | EN300-782167-5.0g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
| Enamine | EN300-782167-2.5g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
| Enamine | EN300-782167-0.05g |
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol |
2137622-39-8 | 95% | 0.05g |
$1091.0 | 2024-05-22 |
3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
2137622-39-8 (3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 152840-81-8(Valine-1-13C (9CI))
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
